molecular formula C15H9BrClFS B8746123 Benzo[b]thiophene, 2-[(5-broMo-2-fluorophenyl)chloroMethyl]- CAS No. 1034305-19-5

Benzo[b]thiophene, 2-[(5-broMo-2-fluorophenyl)chloroMethyl]-

Cat. No. B8746123
M. Wt: 355.7 g/mol
InChI Key: DMKXTWCFKJCJOQ-UHFFFAOYSA-N
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Patent
US08198464B2

Procedure details

Acetonitrile (1,260 ml) was added to 2-[(5-bromo-2-fluorophenyl)(chloro)methyl]-1-benzothiophene (265.69 g) and the mixture was heated to 40° C. The resulting solution was added to a water (1,260 ml) solution of sodium borohydride (113.0 g) and sodium hydroxide (14.9 g) at 59.0 to 67.9° C., followed by stirring at 24.1 to 67.5° C. for 17.5 hours. To the reaction mixture were added 36% hydrochloric acid (340.5 g), water (1,260 ml) and toluene (1,260 ml), and extraction was conducted. The organic layer was washed with a 5% aqueous sodium hydrogencarbonate solution (1,260 ml) and subjected to vacuum distillation to distil off the solvent. To the residue were added 2-propanol (378 ml) and methanol (756 ml), and the residue was dissolved with heating. To the solution was added, as a seed crystal, 2.7 g of the 2-(5-bromo-2-fluorobenzyl)-1-benzothiophene produced by the method of Reference Example 2, at 39.7° C., followed by stirring at 0.7 to 5.0° C. for 13 hours. The separated-out crystals were collected by filtration, washed with methanol (251 ml), and vacuum-dried to obtain, as white crystals, 2-(5-bromo-2-fluorobenzyl)-1-benzothiophene [194.05 g, yield: 80.9%, purity: 99% (HPLC)].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
265.69 g
Type
reactant
Reaction Step One
Quantity
113 g
Type
reactant
Reaction Step Two
Quantity
14.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(#N)C.[Br:4][C:5]1[CH:6]=[CH:7][C:8]([F:22])=[C:9]([CH:11](Cl)[C:12]2[S:13][C:14]3[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=3[CH:16]=2)[CH:10]=1.[BH4-].[Na+].[OH-].[Na+]>O>[Br:4][C:5]1[CH:6]=[CH:7][C:8]([F:22])=[C:9]([CH:10]=1)[CH2:11][C:12]1[S:13][C:14]2[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=2[CH:16]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Name
Quantity
265.69 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(C=1SC2=C(C1)C=CC=C2)Cl)F
Step Two
Name
Quantity
113 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
14.9 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
by stirring at 24.1 to 67.5° C. for 17.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the reaction mixture were added
EXTRACTION
Type
EXTRACTION
Details
36% hydrochloric acid (340.5 g), water (1,260 ml) and toluene (1,260 ml), and extraction
WASH
Type
WASH
Details
The organic layer was washed with a 5% aqueous sodium hydrogencarbonate solution (1,260 ml)
DISTILLATION
Type
DISTILLATION
Details
subjected to vacuum distillation
CUSTOM
Type
CUSTOM
Details
to distil off the solvent
ADDITION
Type
ADDITION
Details
To the residue were added 2-propanol (378 ml) and methanol (756 ml)
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
with heating
ADDITION
Type
ADDITION
Details
To the solution was added, as a seed crystal, 2.7 g of the 2-(5-bromo-2-fluorobenzyl)-1-benzothiophene
CUSTOM
Type
CUSTOM
Details
produced by the method of Reference Example 2, at 39.7° C.
STIRRING
Type
STIRRING
Details
by stirring at 0.7 to 5.0° C. for 13 hours
Duration
13 h
FILTRATION
Type
FILTRATION
Details
The separated-out crystals were collected by filtration
WASH
Type
WASH
Details
washed with methanol (251 ml)
CUSTOM
Type
CUSTOM
Details
vacuum-dried

Outcomes

Product
Details
Reaction Time
17.5 h
Name
Type
product
Smiles
BrC=1C=CC(=C(CC=2SC3=C(C2)C=CC=C3)C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 194.05 g
YIELD: PERCENTYIELD 80.9%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.